2-Chloro-5-fluoro-3-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic acid or its esters. Protodeboronation is a radical approach that has been applied in various transformations, including the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-fluoro-3-methylphenylboronic acid are primarily related to carbon–carbon bond formation. The Suzuki–Miyaura coupling reaction, in which this compound is often used, involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds. This is a crucial step in many organic synthesis processes, enabling the construction of complex molecular structures .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoro-3-methylphenylboronic acid is known to participate in biochemical reactions such as the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The compound can interact with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions .
Cellular Effects
Boronic acids and their derivatives are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation step . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Boronic esters, which include this compound, are usually bench stable, easy to purify, and often commercially available .
Metabolic Pathways
Boronic acids and their derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-fluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-fluoro-3-methylphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-3-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
- 2-Chloro-6-fluoro-3-methylphenylboronic acid
- 2-Chloro-6-fluoro-5-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2-Chloro-5-fluoro-3-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, such as 2-Chloro-6-fluoro-3-methylphenylboronic acid and 2-Chloro-6-fluoro-5-methylphenylboronic acid, the position of the substituents can affect the electronic properties and steric hindrance, leading to differences in reaction outcomes .
Properties
IUPAC Name |
(2-chloro-5-fluoro-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUVWYDOOKESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.